molecular formula C21H23ClN6O2 B5173967 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B5173967
M. Wt: 426.9 g/mol
InChI Key: ORAMDQPRPUTERN-UHFFFAOYSA-N
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Description

3-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine ring linked to a 5-chloro-2-methoxybenzoyl group and a 3,5-dimethylpyrazole moiety.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O2/c1-14-12-15(2)28(25-14)20-7-6-19(23-24-20)26-8-10-27(11-9-26)21(29)17-13-16(22)4-5-18(17)30-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAMDQPRPUTERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H₂) in the presence of a palladium catalyst can reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Hydrogen gas (H₂), sodium borohydride (NaBH₄)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce dechlorinated or deoxygenated compounds .

Mechanism of Action

The mechanism of action of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazine derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Pyridazine Derivatives

Compound Name (Reference) Key Substituents Molecular Weight* Biological Activities (Inferred) Structural Distinctiveness
Target Compound 5-Chloro-2-methoxybenzoyl (piperazine), 3,5-dimethylpyrazole (pyridazine) ~450.9 Likely anti-bacterial/anti-viral Benzoyl-piperazine with chloro-methoxy groups
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-[4-(5-fluoro-2-pyrimidinyl)piperazinyl]pyridazine 5-Fluoro-2-pyrimidinyl (piperazine), 3,5-dimethylpyrazole (pyridazine) ~408.4 Unknown (fluorine may enhance bioavailability) Fluoro-pyrimidine substitution
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine Chloro (pyridazine), 3,5-dimethylpyrazole (pyridazine) ~224.6 Structural studies only No piperazine moiety; simpler substitution
3-[5-(4-Chlorostyryl)-1H-pyrazol-1-yl]-6-(2,4-dichlorobenzyl)pyridazine 4-Chlorostyryl (pyrazole), 2,4-dichlorobenzyl (pyridazine) 441.7 Higher lipophilicity (multiple chlorines) Bulky aromatic substituents
4-Chloro-5-[(3R)-3-[[4-(3,5-dimethyl-1H-pyrazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-2-tetrahydropyran-2-yl-pyridazin-3-one Pyrrolidin-3-yloxy, tetrahydropyran-2-yl 471.3 Anti-viral (synthesis pathway suggests activity) Oxygen-rich substituents; complex stereochemistry

*Molecular weights estimated from structural formulas or experimental data (e.g., [M+H]+ = 471.3 in ).

Key Comparative Insights

However, the fluoro-pyrimidine group in may improve metabolic stability due to fluorine’s resistance to oxidative degradation. The 3,5-dimethylpyrazole moiety, common to all compounds in Table 1, contributes to hydrophobic interactions in target binding pockets, as seen in pyridazine-based anti-viral agents .

Structural Complexity and Bioactivity The absence of a piperazine ring in simplifies the structure but likely reduces receptor affinity compared to the target compound, as piperazine derivatives are known to enhance interactions with central nervous system targets . The 2,4-dichlorobenzyl group in introduces steric bulk and high lipophilicity, which may limit solubility but improve binding to hydrophobic enzyme active sites.

Synthetic Accessibility

  • The target compound’s synthesis likely involves coupling reactions similar to those in , where tert-butyl bromoacetate and sodium hydride are used to functionalize the pyridazine core. The benzoyl-piperazine group may require specialized acylating agents, increasing synthetic complexity compared to .

Crystallographic Insights

  • Structural determination tools like SHELX and ORTEP have been critical in resolving the conformations of similar compounds. For instance, the piperazine ring in the target compound is expected to adopt a chair conformation, optimizing spatial alignment with biological targets.

Biological Activity

The compound 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H21ClN4O3
  • Molecular Weight : 376.8373 g/mol
  • SMILES Notation : COc1nc(C)nc(c1)N1CCN(CC1)C(=O)c1cc(Cl)ccc1OC

This structure features a piperazine ring, a pyridazine core, and a pyrazole moiety, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound's structural components suggest potential inhibition of key oncogenic pathways:

  • Mechanism : The pyrazole moiety is known to inhibit BRAF(V600E), a common mutation in melanoma, along with other kinases such as EGFR and Aurora-A kinase . Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in various studies:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, similar to other pyrazole derivatives . This activity is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties:

  • Activity : Compounds with similar structural features have shown efficacy against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis . The presence of chlorine and methoxy groups enhances the lipophilicity, improving membrane penetration.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

Structural Feature Activity Impact
Chlorine SubstitutionEnhances antitumor activity
Methoxy GroupIncreases solubility and bioavailability
Piperazine RingConfers flexibility and receptor binding

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antitumor Study : A series of pyrazole derivatives were tested against melanoma cell lines, demonstrating IC50 values in the low micromolar range . The study concluded that modifications at the piperazine ring significantly affected potency.
  • Anti-inflammatory Study : A derivative with a similar structure was tested for its ability to reduce inflammation in animal models of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers compared to controls .
  • Antimicrobial Study : A related compound was evaluated against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .

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